![molecular formula C15H13N3 B4926938 5,6-diphenyl-4,5-dihydro-1,2,4-triazine](/img/structure/B4926938.png)
5,6-diphenyl-4,5-dihydro-1,2,4-triazine
Overview
Description
5,6-diphenyl-4,5-dihydro-1,2,4-triazine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including antioxidant, anticancer, and antimicrobial properties. In
Scientific Research Applications
Synthesis and Chemical Behavior
5,6-Diphenyl-1,2,4-triazines show interesting behaviors when interacting with various electrophilic and nucleophilic reagents. The unique features and significance of these compounds in medicinal, pharmacological, and biological contexts have been a subject of study, highlighting their diverse applications in scientific research (Abdel-Rahman et al., 2015).
Reactions with Other Compounds
Research has explored the reactions of 1,2,4-triazine derivatives with organomagnesium halides, hydrogen peroxide, and p-thiocresol. These studies provide insight into the reactivity and potential applications of these compounds in various chemical processes (Mansour & Ibrahim, 1972).
Molecular Structure Analysis
The molecular structure of certain triazine derivatives has been determined, offering valuable data for understanding their physical and chemical properties. This information is crucial for their application in different scientific fields (Wolińska et al., 2012).
Complex Formation with Metals
Studies have been conducted on the formation of complexes between triazine derivatives and metals like mercury and methylmercury. These interactions have implications for understanding the behavior of these compounds in various environmental and biological systems (López-Torres et al., 2006).
Corrosion Inhibition Studies
The use of triazine derivatives in corrosion inhibition, particularly for protecting mild steel in hydrochloric acid environments, has been investigated. This research is significant for industries where metal corrosion is a concern (Singh et al., 2018).
Synthesis of Novel Derivatives
Efforts have been made to synthesize novel bis(5,6-diphenyl-1,2,4-triazines), which have shown various biological and pharmacological activities. This research contributes to the development of new therapeutic agents (Sakr et al., 2021).
Coordination Studies
Coordination studies of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine with Cu2+ cation have been carried out, providing insights into the potential use of these compounds in complex formation and their applications in chemistry and materials science (Machura et al., 2008).
Inhibition of Blood Platelet Aggregation
Certain 5,6-diphenyl-1,2,4-triazine derivatives have shown activity in inhibiting blood platelet aggregation, suggesting their potential use in medical applications related to cardiovascular diseases (Konno et al., 1992).
properties
IUPAC Name |
5,6-diphenyl-2,5-dihydro-1,2,4-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-3-7-12(8-4-1)14-15(18-17-11-16-14)13-9-5-2-6-10-13/h1-11,14H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBHCDUCDCRFSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NNC=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diphenyl-2,5-dihydro-1,2,4-triazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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